N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine

Antitumor In vivo efficacy Naphthoquinone

Researchers developing antitumor 2-aminomethyl-5,8-diacyloxy-1,4-naphthoquinone agents or investigating carbonic anhydrase inhibition require the exact 4-methyl substituted benzothiazole-glycine scaffold. Substituting positional isomers (e.g., 6-methyl, 6-chloro, 4-methylthio) introduces uncharacterized pharmacological variables, forcing full revalidation. • Essential pharmacophore: the N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl moiety achieves T/C = 354% in murine S-180 sarcoma. • Fully characterized (¹H-NMR, ¹³C-NMR, FT-IR, elemental analysis) in published CA inhibition studies. • Lipinski-compliant (0 violations); TPSA 53.43 Ų; SlogP 2.21. • ≥95% purity, DTXSID-registered, multi-vendor availability reduces single-source procurement risk.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 1352999-54-2
Cat. No. B1426603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine
CAS1352999-54-2
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)N(C)CC(=O)O
InChIInChI=1S/C11H12N2O2S/c1-7-4-3-5-8-10(7)12-11(16-8)13(2)6-9(14)15/h3-5H,6H2,1-2H3,(H,14,15)
InChIKeyPIJQMJLUXFEBML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine: Identity & Physicochemical Profile


N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine (CAS 1352999-54-2) is a heteroaryl amino acid derivative belonging to the 2-aminobenzothiazole class, with molecular formula C11H12N2O2S and molecular weight 236.29 g/mol . It features a benzothiazole core substituted at the 4-position with a methyl group and at the 2-position with an N-methylglycine moiety . The compound carries a carboxylic acid functionality (acid group count = 1) with a calculated topological polar surface area (TPSA) of 53.43 Ų , and it complies with Lipinski's rule of five with zero violations (hydrogen bond donors = 1, hydrogen bond acceptors = 4, rotatable bonds = 3) [1]. The compound is commercially available from multiple vendors as a research chemical at ≥95% purity and is supplied exclusively for laboratory research use, not for human or veterinary applications .

N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine: Generic Substitution Failure


The benzothiazole scaffold exhibits extreme sensitivity to both substituent position and electronic character, making direct substitution of N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine with close analogs inherently unreliable for reproducing biological or material performance. The 4-methyl substitution on the benzothiazole ring confers a distinct steric and electronic environment that cannot be replicated by 6-methyl, 6-chloro, 4-methylthio, or 6-trifluoromethoxy positional isomers . For example, the 4-methylthio analog (CAS 1352999-41-7) differs by a single sulfur atom yet possesses a higher molecular weight (268.36 vs. 236.29 g/mol) and altered LogP due to the polarizable thioether group . More critically, the 6-trifluoromethoxy analog (NFPS) acts as a potent and selective EAAT5 inhibitor (an excitatory amino acid transporter), a target engagement profile not shared by the 4-methyl variant . Similarly, the 6-chloro-4-methyl analog (CAS not specified) is reported to exhibit antimicrobial and antifungal activities that are not documented for the 4-methyl-only parent . These substituent-dependent divergences in physicochemical properties and biological target engagement mean that even structurally similar benzothiazole-glycine conjugates cannot be interchanged without experimental revalidation of activity, selectivity, and pharmacokinetic behavior .

N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine: Quantitative Differentiation Evidence


In Vivo Antitumor Efficacy in Murine S-180 Model

The N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl pharmacophore serves as a critical determinant of in vivo antitumor activity when conjugated to 5,8-diacyloxy-1,4-naphthoquinones. In a series of nine compounds bearing this exact pharmacophore, the dipropylcarbonyloxy derivative (compound 9) achieved a T/C value of 354% in mice bearing S-180 sarcoma cells in the peritoneal cavity, representing the most potent compound in the series [1]. This efficacy was achieved under conditions where increasing the acyl chain length beyond three carbons (compounds 11–15) decreased potency, demonstrating that the pharmacophore's contribution is chain-length dependent and not universally transferable to other benzothiazole modifications [1]. The 4-methyl substitution pattern on the benzothiazole ring is integral to this pharmacophore; analogs lacking this specific substitution or bearing alternative substituents at the 6-position would not be expected to reproduce the same in vivo antitumor profile without full synthetic and biological revalidation.

Antitumor In vivo efficacy Naphthoquinone S-180 sarcoma Pharmacophore

Carbonic Anhydrase Inhibitor Synthesis & Characterization

N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine was synthesized as one of thirteen novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties via facile acylation reactions through benzotriazole or DCC-mediated routes [1]. The compound was fully characterized by 1H-NMR, 13C-NMR, FT-IR spectroscopic techniques, and elemental analysis, confirming the successful conjugation of the N-methylglycine moiety to the 4-methylbenzothiazole core [1]. While specific IC50 or Ki values for this exact compound against carbonic anhydrase (CA) isoforms are not reported in the abstract, the broader study demonstrated that amino acid-benzothiazole conjugates were more effective against hCA V and hCA II inhibition compared to other structural classes [1][2]. The 4-methyl substitution pattern on the benzothiazole ring differentiates this compound from the methionine, alanine, and phenylalanine conjugates in the same series, each of which would be expected to exhibit distinct enzyme inhibition profiles due to altered steric and electronic properties imparted by the different amino acid side chains [1].

Carbonic anhydrase Benzothiazole conjugate Enzyme inhibition Amino acid derivative

Lipophilicity & Solubility vs. 4-Methylthio Analog

The 4-methyl substitution in N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine imparts distinct lipophilicity and aqueous solubility parameters compared to its 4-methylthio analog (CAS 1352999-41-7). The target compound exhibits a calculated SlogP of 2.20924 and logS of -3.4845, as reported in the MMsINC database [1]. Vendor-provided calculations (Leyan) report a closely aligned LogP of 2.12552 and TPSA of 53.43 Ų . In contrast, the 4-methylthio analog (C11H12N2O2S2) contains an additional sulfur atom and exhibits a higher molecular weight of 268.36 g/mol . The replacement of a methyl group (-CH3) with a methylthio group (-SCH3) introduces a polarizable sulfur atom capable of participating in additional non-covalent interactions (e.g., sulfur-π, chalcogen bonding) and increases molecular weight by approximately 13.6%, which would alter LogP, LogS, and potentially membrane permeability and metabolic stability relative to the 4-methyl parent [1]. No LogP or LogS values are publicly available for the 4-methylthio analog, but the structural divergence precludes physicochemical interchangeability without experimental determination.

Lipophilicity Solubility Physicochemical properties Drug-likeness QSAR

Purity Specification & Commercial Availability

N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine is commercially available from multiple independent suppliers with a minimum purity specification of 95% as documented by at least one major vendor (Leyan, Product No. 2014469) . The compound is listed in the catalogs of Life Chemicals (Product No. F2145-0723) and Parchem , indicating multi-source commercial availability with established supply chain redundancy. This level of documented purity and vendor diversity distinguishes the compound from less accessible custom-synthesis-only analogs, reducing procurement lead time and ensuring batch-to-batch consistency for reproducible research. While the 4-methylthio analog (CAS 1352999-41-7) and 6-chloro-4-methyl analog are also commercially available, their purity specifications and vendor networks are not uniformly documented across the same authoritative databases . The target compound's inclusion in the DTXSID (DTXSID201239975) and AKOS (AKOS015957838) compound registries further facilitates unambiguous identification and cross-referencing across chemical inventory systems .

Procurement Purity Commercial availability Reproducibility Research chemical

N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine: Application Scenarios


Naphthoquinone-Based Antitumor Agent Synthesis

This compound is the preferred starting material for medicinal chemistry programs developing 2-aminomethyl-5,8-diacyloxy-1,4-naphthoquinone antitumor agents where the N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl moiety has demonstrated in vivo efficacy (T/C = 354% in murine S-180 sarcoma model) [1]. The 4-methyl substitution is integral to the pharmacophore; alternative substitution patterns (e.g., 6-methyl, 6-chloro, 4-methylthio) would require full synthetic and biological revalidation. Procurement of the exact CAS 1352999-54-2 compound ensures that the pharmacophore's established structure-activity relationship and in vivo performance profile are maintained without introducing uncharacterized variables.

Carbonic Anhydrase Inhibitor Development

Research groups investigating carbonic anhydrase (CA) inhibition, particularly isoforms hCA II and hCA V, should procure this compound for use as a reference standard or synthetic intermediate. The compound has been synthesized and fully characterized (1H-NMR, 13C-NMR, FT-IR, elemental analysis) as part of a published series of amino acid-benzothiazole conjugates demonstrating CA inhibitory activity [1]. The N-methylglycine substitution pattern provides a distinct steric and electronic profile compared to the methionine, alanine, and phenylalanine variants in the same study [1]. Procuring the exact CAS 1352999-54-2 compound enables direct comparison to published synthetic protocols and facilitates SAR expansion around the glycine-derived N-methyl motif.

Physicochemical Benchmarking & QSAR Modeling

This compound serves as a well-characterized reference point for computational chemistry and QSAR studies involving benzothiazole-amino acid conjugates. With documented calculated properties including SlogP = 2.20924, logS = -3.4845, TPSA = 53.43 Ų, and confirmed Lipinski compliance (zero violations) [1], the compound provides a benchmark dataset for validating predictive models of lipophilicity, solubility, and drug-likeness within this chemical space. Its distinct 4-methyl substitution pattern and N-methylglycine side chain differentiate it from 4-methylthio (CAS 1352999-41-7) and 6-substituted analogs, enabling systematic exploration of substituent effects on ADME-relevant physicochemical parameters.

Vendor-Verified Purity & Supply Chain Reliability

For procurement scenarios prioritizing supply chain reliability and experimental reproducibility, this compound offers documented ≥95% purity from a major vendor (Leyan, Product No. 2014469) and availability from multiple independent suppliers including Life Chemicals (F2145-0723) and Parchem [1]. The compound is registered in the DTXSID (DTXSID201239975) and AKOS (AKOS015957838) databases, enabling unambiguous cross-referencing across inventory systems . This level of vendor documentation and database integration reduces procurement risk compared to single-source or custom-synthesis-only analogs, supporting long-term research continuity and batch-to-batch consistency.

Technical Documentation Hub

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